molecular formula C13H15N5O2 B5585625 N'-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-4-METHYL-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE

N'-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-4-METHYL-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE

Cat. No.: B5585625
M. Wt: 273.29 g/mol
InChI Key: XYWGZJZNOCNMLU-RIYZIHGNSA-N
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Description

N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-4-METHYL-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-4-METHYL-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 4-methyl-1,2,5-oxadiazole-3-carbohydrazide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-4-METHYL-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-4-METHYL-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-4-METHYL-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with cellular proteins or enzymes, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-4-METHYL-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it particularly useful in applications where other similar compounds may not be as effective .

Properties

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4-methyl-1,2,5-oxadiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2/c1-9-12(17-20-16-9)13(19)15-14-8-10-4-6-11(7-5-10)18(2)3/h4-8H,1-3H3,(H,15,19)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWGZJZNOCNMLU-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1C(=O)NN=CC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NON=C1C(=O)N/N=C/C2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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